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Compound of Interest

Compound Name: Nota-P2-RM26

Cat. No.: B15602829

Get Quote

Disclaimer: Nota-P2-RM26 is a hypothetical compound. The following application notes and

protocols are provided as an illustrative example of a clinical trial design for a fictional

investigational drug.

Compound Name: Nota-P2-RM26

Therapeutic Area: Oncology

Target: Novel inhibitory receptor on tumor-infiltrating lymphocytes (TILs).

Mechanism of Action: Nota-P2-RM26 is a humanized monoclonal antibody designed to block

the interaction between the novel inhibitory receptor, P2-RM26, on the surface of exhausted T

cells and its cognate ligand, which is predominantly expressed on tumor cells. By inhibiting this

interaction, Nota-P2-RM26 is hypothesized to restore the effector function of tumor-infiltrating

lymphocytes, leading to an enhanced anti-tumor immune response.

Phase 1 Clinical Trial Design: First-in-Human, Dose-
Escalation and Expansion Study
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Study Objectives
Primary Objectives:

To assess the safety and tolerability of Nota-P2-RM26 in patients with advanced solid

tumors.

To determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose

(RP2D).

Secondary Objectives:

To characterize the pharmacokinetic (PK) profile of Nota-P2-RM26.

To evaluate the pharmacodynamic (PD) effects of Nota-P2-RM26 on peripheral and

tumor-infiltrating immune cells.

To assess preliminary anti-tumor activity of Nota-P2-RM26.

Study Design
This is a multicenter, open-label, Phase 1 study consisting of a dose-escalation phase followed

by a dose-expansion phase.

Dose Escalation Phase: A standard 3+3 cohort design will be utilized. Patients will be

enrolled in sequential cohorts of increasing doses of Nota-P2-RM26. The decision to

escalate to the next dose level will be based on the incidence of dose-limiting toxicities

(DLTs) observed during the first cycle of treatment.

Dose Expansion Phase: Once the RP2D is determined, additional patients will be enrolled in

specific tumor-type cohorts to further evaluate the safety, tolerability, and preliminary efficacy

of Nota-P2-RM26.

Patient Population
Inclusion Criteria:

Adults aged 18 years or older.
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Histologically confirmed diagnosis of a metastatic or unresectable solid tumor for which

standard therapy has failed or is not available.

Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.

Adequate organ function (hematological, renal, and hepatic).

Exclusion Criteria:

Active autoimmune disease requiring systemic treatment.

Prior treatment with an agent targeting the P2-RM26 pathway.

Untreated or symptomatic central nervous system (CNS) metastases.

Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Analysis

Objective: To determine the concentration-time profile of Nota-P2-RM26 in serum.

Methodology:

Collect whole blood samples in serum separator tubes at pre-specified time points: pre-

dose, and at 0.5, 2, 6, 24, 48, 72, 168, 336, and 504 hours post-infusion for the first two

cycles.

Process blood samples to separate serum within 1 hour of collection.

Store serum samples at -80°C until analysis.

Quantify the concentration of Nota-P2-RM26 in serum using a validated enzyme-linked

immunosorbent assay (ELISA). The ELISA will utilize a capture antibody specific for the

Nota-P2-RM26 idiotype and a detection antibody conjugated to horseradish peroxidase.

Analyze PK parameters, including Cmax, Tmax, AUC, and half-life, using non-

compartmental analysis with appropriate software (e.g., WinNonlin).
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Protocol 2: Pharmacodynamic (PD) Analysis - Receptor
Occupancy

Objective: To measure the extent and duration of P2-RM26 receptor occupancy by Nota-P2-
RM26 on circulating T cells.

Methodology:

Collect whole blood samples in EDTA tubes at the same time points as PK analysis.

Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll-Paque density gradient

centrifugation.

Perform multi-color flow cytometry to determine the percentage of P2-RM26 receptors on

CD3+ T cells that are bound by Nota-P2-RM26.

The flow cytometry panel will include antibodies against CD3, CD4, CD8, and a

fluorescently labeled anti-Nota-P2-RM26 antibody that does not compete with Nota-P2-
RM26 for binding to P2-RM26.

A separate aliquot of PBMCs will be incubated with a saturating concentration of a

fluorescently labeled antibody that competes with Nota-P2-RM26 for binding to P2-RM26

to determine total receptor expression.

Receptor occupancy will be calculated as the percentage of receptors blocked by Nota-
P2-RM26.

Data Presentation
Table 1: Dose Escalation Cohorts and DLTs
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Dose Level
Nota-P2-RM26
Dose (mg/kg)

Number of Patients
Enrolled

Number of Patients
with DLTs

1 0.3 3 0

2 1.0 3 0

3 3.0 6 1

4 10.0 3 2

Table 2: Summary of Pharmacokinetic Parameters (Cycle 1)

Dose Level
(mg/kg)

Cmax (µg/mL) Tmax (hr)
AUC (0-inf)
(µg*hr/mL)

t1/2 (days)

0.3 8.5 ± 2.1 2.0 1500 ± 350 18 ± 4

1.0 28.2 ± 5.6 2.0 5200 ± 980 20 ± 5

3.0 85.1 ± 15.3 2.0 16500 ± 3100 22 ± 4

10.0 295.7 ± 45.8 2.0 58000 ± 8700 21 ± 6
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Caption: Nota-P2-RM26 signaling pathway.
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Caption: Phase 1 clinical trial workflow.

To cite this document: BenchChem. [Application Notes and Protocols for Clinical Trial Design
of Nota-P2-RM26]. BenchChem, [2026]. [Online PDF]. Available at:
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clinical-trial-design-of-nota-p2-rm26]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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